molecular formula C17H13ClN6OS2 B2380156 N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide CAS No. 1251563-74-2

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B2380156
CAS No.: 1251563-74-2
M. Wt: 416.9
InChI Key: DSPNWVHSEPBABL-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune response. This compound functions by targeting the kinase domain of IRAK4, thereby blocking its phosphorylation activity and subsequent downstream signaling through the NF-κB and MAPK pathways. Its primary research value lies in the investigation of oncology and autoimmune diseases, where aberrant TLR/IL-1R signaling driven by IRAK4 is implicated in tumor survival and inflammation . Researchers utilize this molecule as a key pharmacological tool to dissect the role of IRAK4 in various biological contexts, including oncogenic signaling in B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) , and in the study of inflammatory conditions like rheumatoid arthritis and lupus. The unique scaffold of this inhibitor provides a specific mechanism to probe the therapeutic potential of IRAK4 inhibition across a spectrum of human diseases.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6OS2/c1-8-5-9(2)20-15(19-8)24-16-22-12(7-26-16)14(25)23-17-21-11-4-3-10(18)6-13(11)27-17/h3-7H,1-2H3,(H,21,23,25)(H,19,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPNWVHSEPBABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by reacting 2-aminothiophenol with a suitable chlorinated aromatic compound under reflux conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced by reacting the benzo[d]thiazole intermediate with 4,6-dimethylpyrimidine-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Thiazole Carboxamide Group: The final step involves the formation of the thiazole carboxamide group by reacting the intermediate with thiazole-4-carboxylic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro-Benzothiazole Moiety

The 6-chloro substituent on the benzothiazole ring is susceptible to nucleophilic substitution under specific conditions. For example:

  • Reaction with amines : Substitution with primary/secondary amines yields derivatives with altered electronic profiles.
    Example :

    Compound+R NH2EtOH refluxN 6 R amino 1 3 benzothiazol 2 yl derivative+HCl\text{Compound}+\text{R NH}_2\xrightarrow{\text{EtOH reflux}}\text{N 6 R amino 1 3 benzothiazol 2 yl derivative}+\text{HCl}

    This parallels reactions observed in structurally related chloro-benzothiazoles .

Condensation Reactions Involving the Pyrimidinylamino Group

The 4,6-dimethylpyrimidin-2-ylamino group participates in condensation reactions, often forming fused heterocycles:

  • Cyclization with α,β-unsaturated carbonyls : Under acidic conditions, the amino group acts as a nucleophile, enabling cyclization to yield pyrimido[1,2-a]thiazoles.
    Conditions : Glacial acetic acid, sodium acetate, reflux .
    Product : Formation of a tricyclic system with retained dimethylpyrimidine substituents.

Amide Hydrolysis and Functionalization

The carboxamide group undergoes hydrolysis or substitution:

  • Hydrolysis to carboxylic acid :

    CompoundHCl conc 4 carboxy thiazole derivative+NH3\text{Compound}\xrightarrow{\text{HCl conc }}\text{4 carboxy thiazole derivative}+\text{NH}_3

    Confirmed by IR loss of amide C=O (1680 cm⁻¹) and emergence of carboxylic acid O-H (2500–3000 cm⁻¹) .

  • Reaction with Grignard reagents : The amide carbonyl reacts with organomagnesium halides to form ketones or alcohols, depending on stoichiometry.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzothiazole and pyrimidine rings undergo EAS:

  • Nitration : Directed by the thiazole sulfur, yielding nitro derivatives at the 5-position of benzothiazole.
    Conditions : HNO₃/H₂SO₄, 0–5°C .
    Yield : ~60% (analogous to substituted benzothiazoles ).

Thiazole Ring Reactivity

The central thiazole ring participates in:

  • Oxidation : Controlled oxidation with KMnO₄ converts the thiazole to a thiazole-4-carboxylic acid.

  • Alkylation : Reaction with alkyl halides at the sulfur atom, forming sulfonium salts.

Heterocyclic Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

  • Suzuki-Miyaura Coupling : The chloro group couples with arylboronic acids under Pd catalysis.
    Example :

    Compound+Ar B OH 2Pd PPh3 4,Na2CO3,DME6 Ar benzothiazole derivative\text{Compound}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3,\text{DME}}\text{6 Ar benzothiazole derivative}

    Yields range from 45–75% .

Complexation with Metal Ions

The thiazole and pyrimidine N-atoms coordinate transition metals:

  • Cu(II) complexes : Forms stable octahedral complexes with potential catalytic activity.
    Data :

    PropertyValueSource
    λ_max (UV-Vis)650 nm (d-d transition)
    Magnetic moment1.73 BM (high-spin)

Photochemical Reactions

UV irradiation induces:

  • C-S bond cleavage : Generates radicals detectable via EPR spectroscopy .

  • Dimerization : Forms benzothiazole dimers under 254 nm light .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by multiple heterocyclic rings that contribute to its biological activity. Its molecular formula is C14H12ClN5OSC_{14}H_{12}ClN_5OS, indicating the presence of chlorine, nitrogen, and sulfur atoms which are often associated with bioactive compounds.

Biological Activities

2.1 Antimicrobial Properties

Research has indicated that derivatives of benzothiazole and thiazole exhibit antimicrobial activities. The compound may share these properties due to its structural similarities with known antimicrobial agents. Studies have shown that thiazole derivatives can inhibit bacterial growth and have potential applications in treating infections caused by resistant strains .

2.2 Anticancer Activity

Thiazole-based compounds have been investigated for their anticancer properties. For instance, certain thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including prostate and melanoma cancers . The ability of N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide to induce apoptosis in cancer cells could be a significant avenue for further research.

2.3 Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, indicating potential anti-inflammatory applications. The inhibition of this enzyme is crucial in managing inflammatory diseases such as asthma and arthritis . Further experimental validation is necessary to confirm these effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

4.1 Case Study: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, it was found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. This suggests a promising application in developing new antibiotics .

4.2 Case Study: Anticancer Potential

A recent investigation into thiazole derivatives highlighted their ability to inhibit cell proliferation in breast cancer models. The mechanism was linked to the induction of cell cycle arrest and apoptosis. This case study emphasizes the need for further exploration of this compound in cancer therapy .

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, the compound exerts anti-inflammatory and analgesic effects. Additionally, it may interact with cellular receptors and signaling pathways, leading to its anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and synthetic parallels can be drawn to benzothiazole-carboxamide derivatives reported in Med. Chem. Commun. (2017), which synthesize and characterize analogs with thiazolidinone cores (). Below is a detailed comparison:

Key Differences

Core Heterocycles: The target compound employs a thiazole ring linked to benzothiazole, whereas analogs like 4g–4j use a thiazolidinone (a saturated thiazole derivative with a ketone). The thiazolidinone’s rigidity and hydrogen-bonding capacity differ significantly from the planar, conjugated thiazole system .

Substituent Effects: The target’s 4,6-dimethylpyrimidin-2-yl group introduces a planar, electron-rich aromatic system, favoring π-π stacking and hydrogen-bond donor/acceptor interactions. In contrast, analogs 4g–4j feature halogenated phenyl groups, which prioritize hydrophobic interactions and steric effects .

Lower yields (e.g., 37% for 4i) correlate with sterically hindered substituents, suggesting that the target’s pyrimidine group may pose synthetic challenges .

Structural Validation and Crystallographic Tools

While crystallographic data for the target compound are absent in the evidence, the structural analysis of similar compounds relies on established software:

  • SHELX Suite : Widely used for small-molecule refinement (e.g., bond lengths, angles) and structure solution. Its robustness in handling high-resolution data could validate the target compound’s conformation .
  • ORTEP-3 and WinGX : These tools generate thermal ellipsoid plots and manage crystallographic data, critical for visualizing hydrogen-bonding networks and molecular packing .
  • Hydrogen-Bonding Analysis: highlights graph-set analysis for hydrogen-bond patterns, which would be essential to compare the target’s intermolecular interactions (e.g., pyrimidine NH/CH donors) with thiazolidinone-based analogs .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its application in various therapeutic areas.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a benzothiazole core and thiazole moiety. Its molecular formula is C14H13ClN4OC_{14}H_{13}ClN_{4}O with a molecular weight of approximately 292.74 g/mol. The presence of chlorine and multiple nitrogen atoms suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, it has shown selective cytotoxicity towards human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells, indicating its potential as an anticancer agent .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy. It demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .
  • Antiviral Effects : Preliminary studies have indicated that the compound may possess antiviral properties, particularly against herpes simplex virus (HSV) and hepatitis C virus (HCV). These findings warrant further investigation into its mechanism of action against viral pathogens .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : The compound appears to inhibit various enzymes involved in cancer cell proliferation and survival. For example, it may target histone deacetylases (HDACs), which play a crucial role in gene expression regulation related to cancer progression .
  • Induction of Apoptosis : Studies suggest that the compound can induce programmed cell death in cancer cells through the activation of apoptotic pathways .
  • Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action may involve interference with bacterial cell wall synthesis or function, leading to cell lysis and death .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study 1 : In vitro tests showed that treatment with this compound resulted in a significant decrease in cell viability in HeLa cells with an IC50 value of 15 µM .
  • Case Study 2 : A study evaluating its antimicrobial effects found that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various bacterial strains, indicating moderate antibacterial activity .

Data Tables

Biological ActivityObserved EffectReference
AnticancerIC50 = 15 µM in HeLa cells
AntimicrobialMIC = 32 - 128 µg/mL
AntiviralActive against HSV and HCV

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide?

  • Methodology : The compound can be synthesized via amide coupling using reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions. Key steps include activating the carboxylic acid (e.g., 1,3-benzothiazole-6-carboxylic acid) with DCC, followed by nucleophilic attack by the amine group of 6-chloro-1,3-benzothiazol-2-amine. Reaction monitoring via TLC and purification via column chromatography are critical .
  • Validation : Confirm intermediate purity using HPLC (≥98%) and structural integrity via 1^1H/13^13C NMR (e.g., verifying methyl protons in dimethylpyrimidine at δ 2.3–2.5 ppm) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), thiazole C-H (δ 6.8–7.2 ppm), and dimethylpyrimidine protons (δ 2.3–2.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]+^+) alignment with theoretical m/z (e.g., ±0.5 Da error tolerance) .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Q. What initial biological screening approaches are used to evaluate its pharmacological potential?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorogenic substrates. IC50_{50} values <1 µM indicate high potency .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1 nM–100 µM) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving sensitive intermediates?

  • Critical Parameters :

  • Temperature Control : Maintain ≤0°C during coupling reactions to suppress side-product formation (e.g., hydrolysis of activated esters) .
  • Solvent Selection : Use DMF for polar intermediates or dichloromethane for non-polar steps to enhance solubility and reaction homogeneity .
  • Protecting Groups : Employ Boc (tert-butyloxycarbonyl) for amine protection during pyrimidine coupling, followed by TFA deprotection .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • SAR Analysis :

  • Substitution Patterns : Compare analogs with halogen (Cl/F) vs. methoxy groups at the benzothiazole 6-position. Cl-substituted analogs show 10-fold higher kinase inhibition .
  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrogen bonding with pyrimidine NH and hydrophobic interactions with methyl groups) .
    • Data Normalization : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Q. How are advanced spectroscopic techniques applied to study its reactivity in solution?

  • Dynamic NMR : Monitor conformational changes (e.g., amide bond rotation) by variable-temperature 1^1H NMR (25–60°C) .
  • LC-MS/MS : Track degradation products under oxidative stress (e.g., H2_2O2_2 exposure) to identify vulnerable sites (e.g., thiazole sulfur oxidation) .

Methodological Challenges and Solutions

Challenge Solution Reference
Low yield in amide couplingUse HATU/Oxyma Pure coupling reagents for sterically hindered amines
Impurity from dimethylpyrimidineRecrystallize from ethanol/water (7:3 v/v) to remove unreacted intermediates
Biological activity variabilityValidate target engagement via CETSA (Cellular Thermal Shift Assay)

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